molecular formula C15H13ClO2 B2783641 3-(3-Chlorophenyl)-3-phenylpropanoic acid CAS No. 21998-29-8

3-(3-Chlorophenyl)-3-phenylpropanoic acid

Cat. No.: B2783641
CAS No.: 21998-29-8
M. Wt: 260.72
InChI Key: YGWFEBLGVWKAGO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-phenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid backbone substituted with a phenyl group and a chlorophenyl group

Properties

IUPAC Name

3-(3-chlorophenyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFEBLGVWKAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-phenylpropanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 3-chlorobenzophenone.

    Reduction: The 3-chlorobenzophenone is then reduced to 3-(3-chlorophenyl)-1-phenylpropan-1-ol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Oxidation: Finally, the alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Anti-inflammatory Agents

Research has indicated that derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid possess anti-inflammatory properties. These compounds are being studied as potential non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain analogs can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. For example, compounds derived from this compound have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Acaricidal Activity

The acaricidal potential of this compound has been explored in agricultural research. Studies have shown that certain esters of this compound exhibit potent activity against pests such as Psoroptes cuniculi, a mite affecting livestock. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group can enhance efficacy against these pests .

Food Industry

In the food industry, derivatives of this compound are utilized as flavoring agents and preservatives. Their ability to inhibit microbial growth makes them valuable in extending the shelf life of food products . Additionally, they are used to enhance the sensory attributes of food items.

Cosmetic Formulations

The compound is also incorporated into cosmetic products for its fragrance and preservative qualities. Its sweet floral scent makes it suitable for use in perfumes and personal care items .

Case Studies and Research Findings

StudyFocusFindings
Acaricidal ActivityIdentified potent acaricides from derivatives; effective against Psoroptes cuniculi with >66% mortality at low concentrations.
Antimicrobial PropertiesNew chlorinated derivatives showed selective activity against E. coli and S. aureus.
Anti-inflammatory EffectsAnalogs demonstrated significant inhibition of cyclooxygenase enzymes, indicating potential as NSAIDs.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    3-(4-Chlorophenyl)-3-phenylpropanoic acid: Similar structure but with the chlorine atom in the para position, which can influence its reactivity and interactions.

    3-(3-Bromophenyl)-3-phenylpropanoic acid:

Uniqueness

3-(3-Chlorophenyl)-3-phenylpropanoic acid is unique due to the presence of the 3-chlorophenyl group, which can enhance its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

3-(3-Chlorophenyl)-3-phenylpropanoic acid, a derivative of 3-phenylpropanoic acid, has garnered attention for its diverse biological activities. This compound is part of a broader class of arylpropionic acids, which are known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClO2, with a molecular weight of 260.72 g/mol. The presence of the chlorophenyl group is significant as it influences the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorinated derivatives of 3-phenylpropanoic acid. For instance, a study isolated several new chlorinated derivatives from marine-derived actinomycetes, which demonstrated selective antimicrobial activity against Staphylococcus aureus and Escherichia coli . The compounds showed modest effects on Candida albicans , indicating their potential as antibiotic agents (Table 1) .

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
3-(3-Chloro-4-hydroxyphenyl)propanoic acidSignificantSignificantModest
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acidSignificantSignificantModest
3-Phenylpropanoic acidModerateModerateModerate

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that:

  • Substituent Effects : The type and position of substituents on the phenyl ring significantly influence antimicrobial activity. For example, halogen substitutions enhance activity due to increased electron-withdrawing effects .
  • Ester vs. Acid Forms : The ester derivatives often exhibit greater bioactivity compared to their acid counterparts, suggesting that the ester moiety plays a critical role in enhancing interaction with biological targets .
  • Mechanism of Action : The proposed mechanism involves acyl transfer interactions with biological receptors, where the carbonyl oxygen may act as a hydrogen bond receptor or nucleophile .

Study on Acaricidal Activity

A series of studies focused on the acaricidal properties of related compounds revealed that certain derivatives exhibited potent activity against Psoroptes cuniculi, a mange mite. This research emphasizes the need for systematic investigations into the acaricidal potential of 3-aryl propionic acid esters, including this compound .

Antimicrobial Extracts from Actinomycetes

In another study, extracts from marine actinomycetes were fractionated to yield chlorinated derivatives that displayed significant antimicrobial activity. This research not only confirmed the antibacterial properties but also provided insights into the biosynthetic pathways involved in producing these bioactive compounds .

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